1,3-thiazole-4-carbothioic S-acid
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Overview
Description
Thiazole-4-carbothioic O-acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-4-carbothioic O-acid can be synthesized through various methods. One common approach involves the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under reflux conditions . Another method includes the use of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions at elevated temperatures or microwave irradiation .
Industrial Production Methods: Industrial production of thiazole derivatives often employs the Hantzsch synthesis, which involves the reaction of primary thioamides with α-halocarbonyl compounds . This method is favored for its efficiency and high yield of thiazole derivatives.
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carbothioic O-acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles and sulfonated thiazoles.
Scientific Research Applications
Thiazole-4-carbothioic O-acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of thiazole-4-carbothioic O-acid involves its interaction with biological targets such as enzymes and receptors. For instance, thiazole derivatives can inhibit the activity of enzymes like DNA gyrase, leading to antibacterial effects . The compound’s aromaticity and electron-donating properties allow it to participate in various biochemical pathways, modulating cellular functions .
Comparison with Similar Compounds
Thiazole: A parent compound with similar structural features but lacking the carbothioic acid group.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar to thiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness: Thiazole-4-carbothioic O-acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
79582-99-3 |
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Molecular Formula |
C4H3NOS2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
1,3-thiazole-4-carbothioic S-acid |
InChI |
InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |
InChI Key |
FHNQFSBZQGCURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)S |
Origin of Product |
United States |
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